molecular formula C12H23NO4 B13397306 Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B13397306
M. Wt: 245.32 g/mol
InChI Key: QIARYQWAMYNMRX-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is an organic compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive in certain chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves the reaction of tert-butyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+AmineTert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate+HCl\text{tert-Butyl chloroformate} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+Amine→Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Amine and tert-butyl alcohol.

    Substitution: Various substituted carbamates.

    Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to ketones.

Scientific Research Applications

Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of peptides and other biomolecules.

    Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.

    Industry: Applied in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The compound is typically removed under acidic conditions, which cleaves the carbamate bond, releasing the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl chloroformate
  • tert-Butyl alcohol

Uniqueness

Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the carbamate functional group. This makes it particularly useful in synthetic chemistry for protecting amines during multi-step synthesis.

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIARYQWAMYNMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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